molecular formula C17H13BrN4S B11302815 5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11302815
M. Wt: 385.3 g/mol
InChI Key: GLFOCLFQRJJUAV-UHFFFAOYSA-N
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Description

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazolo and quinazoline rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Mechanism of Action

The biological activity of 5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to bind to enzymes and receptors. For example, it has been shown to interact with adenosine and benzodiazepine receptors, leading to its tranquilizing and sedative effects . The anticancer activity is believed to result from the inhibition of key enzymes involved in cell division and proliferation .

Comparison with Similar Compounds

5-[(4-Bromobenzyl)thio]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of both triazolo and quinazoline rings. Similar compounds include:

Properties

Molecular Formula

C17H13BrN4S

Molecular Weight

385.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13BrN4S/c1-11-19-16-14-4-2-3-5-15(14)20-17(22(16)21-11)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3

InChI Key

GLFOCLFQRJJUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br

Origin of Product

United States

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